

In Silico Modeling of 4-Methoxy-3,5-dimethylbenzimidamide Interactions: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylbenzimidamide

Cat. No.: B2779571

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Disclaimer: No specific in silico modeling studies have been published for **4-Methoxy-3,5-dimethylbenzimidamide**. This guide provides a comprehensive overview of the computational methodologies and potential interaction data based on studies of structurally related benzimidamide and benzimidazole derivatives. The protocols and data presented herein are intended to serve as a foundational resource for researchers initiating in silico investigations of this compound.

Introduction

4-Methoxy-3,5-dimethylbenzimidamide is a small molecule of interest in medicinal chemistry due to its benzimidamide core, a scaffold known for a wide range of biological activities. In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential biological targets, thereby accelerating the identification and optimization of lead compounds. This technical guide outlines the common computational approaches applicable to the study of **4-Methoxy-3,5-dimethylbenzimidamide**, including virtual screening, molecular docking, and molecular dynamics simulations.

Potential Biological Targets for Benzimidamide and Benzimidazole Scaffolds

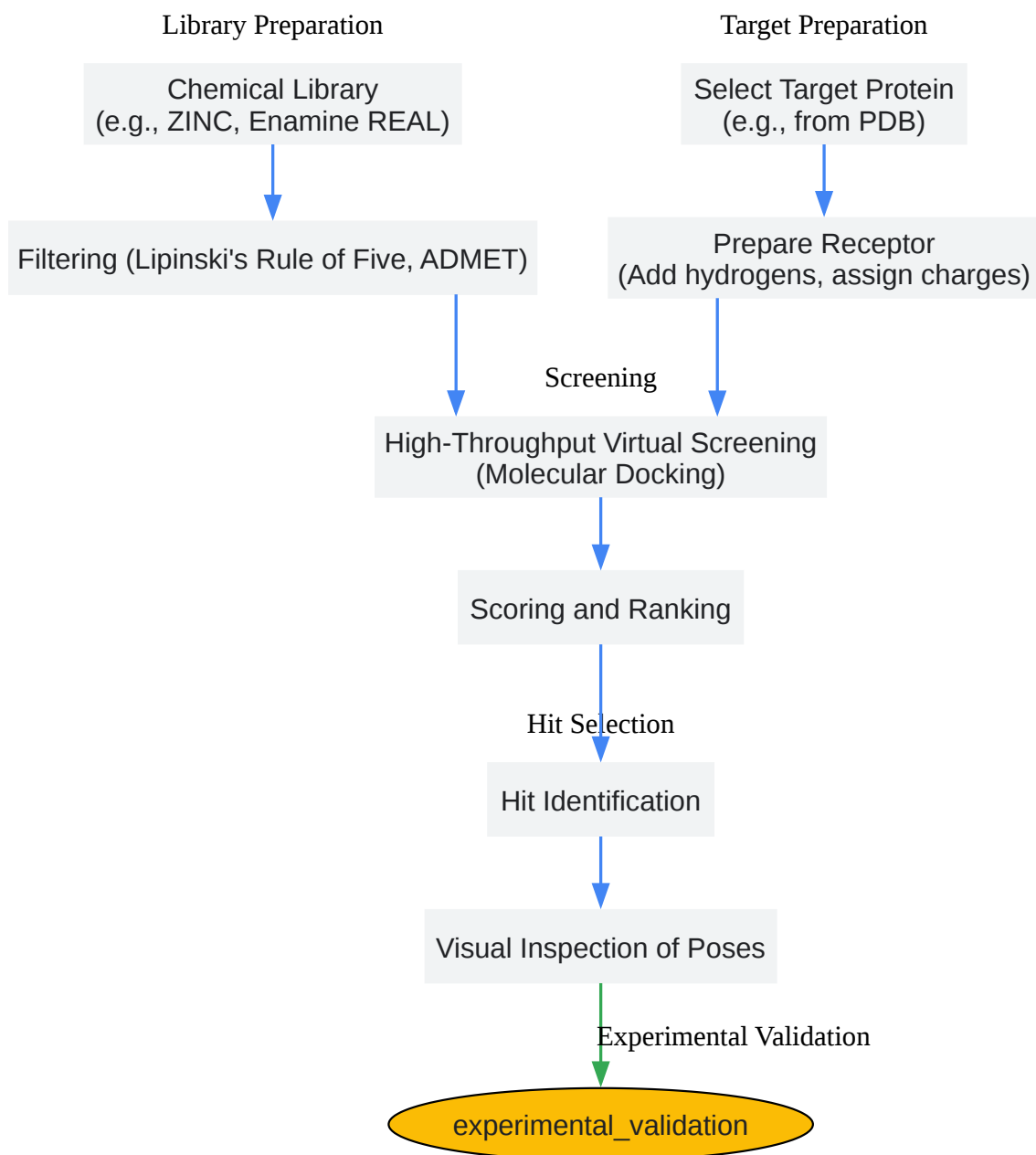
Computational and experimental studies on compounds structurally related to **4-Methoxy-3,5-dimethylbenzimidamide** have identified several potential biological targets across various therapeutic areas. These include:

- Enzymes:
 - Epidermal Growth Factor Receptor (EGFR) kinase domain
 - Bacterial DNA Gyrase B
 - Glucosamine-6-phosphate synthase
 - N-myristoyltransferase
 - α -amylase
 - Cytochrome P450 enzymes (e.g., CYP1B1)
 - Poly(ADP-ribose) polymerase (PARP-1)
- Viral Proteins:
 - SARS-CoV-2 Main Protease (Mpro)
- Receptor Tyrosine Kinases:
 - FMS-like tyrosine kinase 3 (FLT3)

In Silico Modeling Workflows

A typical computational drug discovery pipeline for a novel compound like **4-Methoxy-3,5-dimethylbenzimidamide** would involve a series of steps from broad, high-throughput screening to more detailed, computationally intensive simulations.

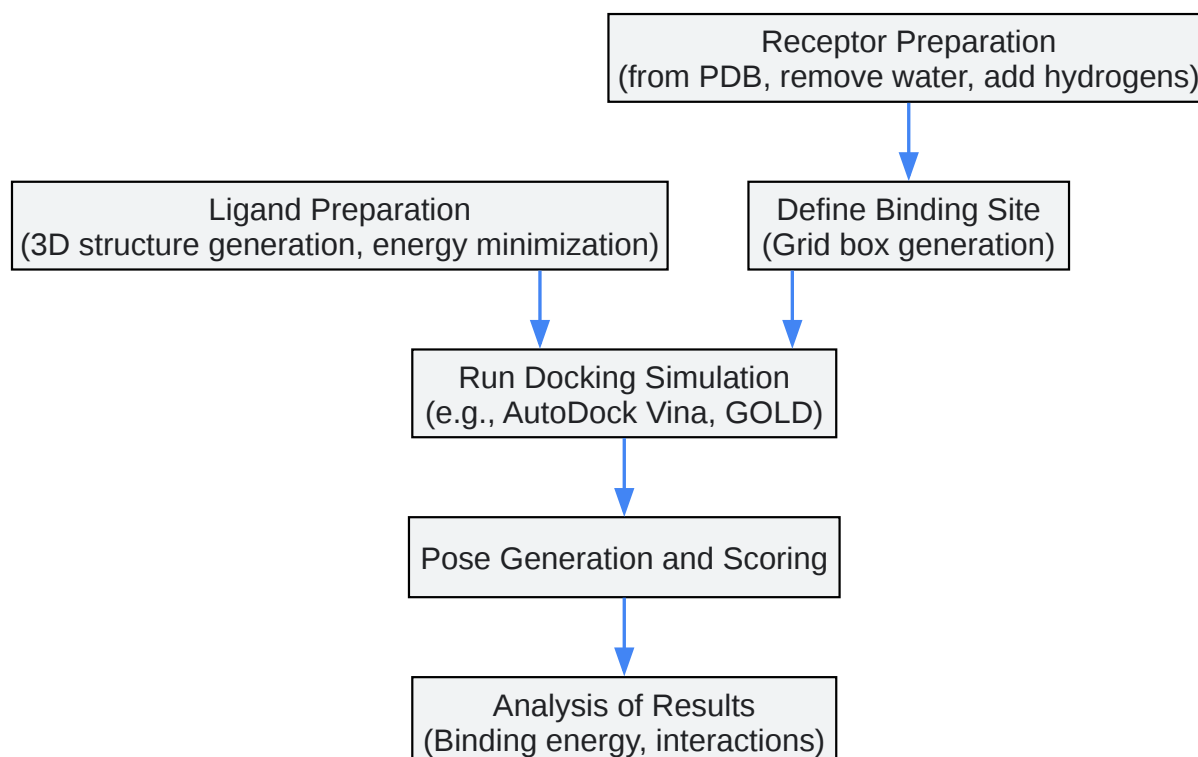
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.



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Caption: A typical workflow for virtual screening to identify potential hits from large chemical libraries.

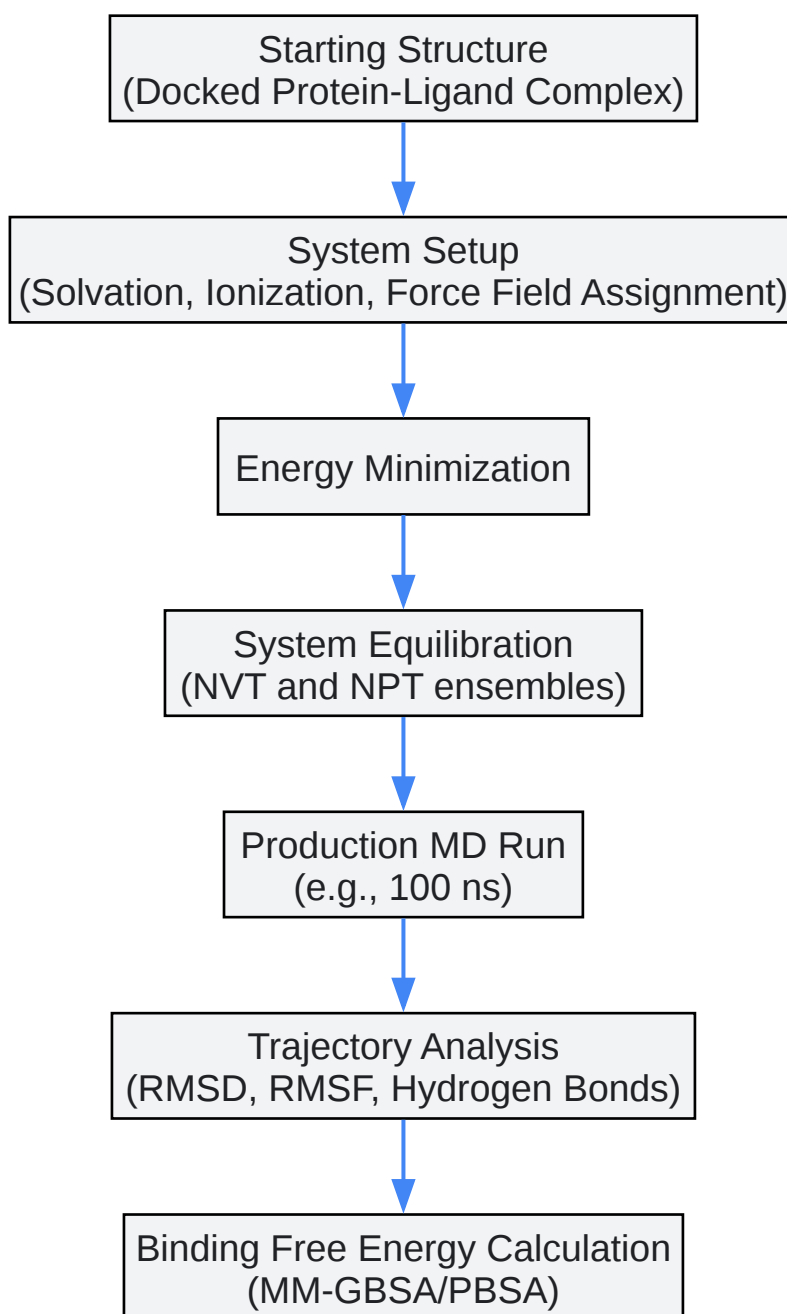
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.



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Caption: A detailed workflow for performing a molecular docking experiment.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of protein-ligand complexes.



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